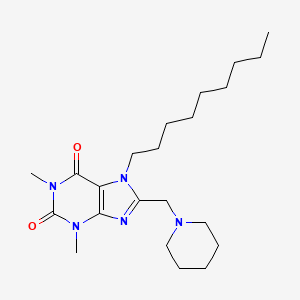
1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione typically involves multiple steps, starting with the formation of the purine core
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used to study adenosine receptors and their role in various biological processes.
Medicine: It has potential therapeutic applications in treating conditions such as Parkinson's disease, due to its adenosine A2A receptor antagonism.
Industry: It can be used in the development of new pharmaceuticals and research chemicals.
作用機序
The compound exerts its effects by selectively antagonizing adenosine A2A receptors. This antagonism inhibits the binding of adenosine to its receptor, thereby modulating various physiological processes. The molecular targets and pathways involved include the central nervous system, cardiovascular system, and immune system.
類似化合物との比較
1,3-Dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione is unique due to its selective adenosine A2A receptor antagonism. Similar compounds include other adenosine receptor antagonists, such as caffeine and theophylline. this compound offers higher selectivity and potency, making it a valuable tool in scientific research.
List of Similar Compounds
Caffeine
Theophylline
Dipyridamole
Istradefylline
This compound's unique properties and applications make it a valuable asset in scientific research and potential therapeutic development. Its selective antagonism of adenosine A2A receptors opens up new avenues for understanding and treating various conditions.
特性
IUPAC Name |
1,3-dimethyl-7-nonyl-8-(piperidin-1-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N5O2/c1-4-5-6-7-8-9-13-16-27-18(17-26-14-11-10-12-15-26)23-20-19(27)21(28)25(3)22(29)24(20)2/h4-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUPHYCGZSIFKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














